molecular formula C17H15N3O2 B3947679 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3947679
M. Wt: 293.32 g/mol
InChI Key: VBOCBMJDIRUTBK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has been the subject of scientific research due to its potential biological and medicinal applications. MPPC belongs to the family of pyrazole derivatives, which have shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell division and inflammation. It has also been shown to modulate the activity of immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the immune system by enhancing the activity of certain immune cells and reducing the activity of others.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential applications in various disease models. Additionally, more research is needed to determine the safety and toxicity of this compound in vivo, as well as its potential interactions with other drugs and compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and modulating the immune system.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)16-15(17(18)21)11-20(19-16)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOCBMJDIRUTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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